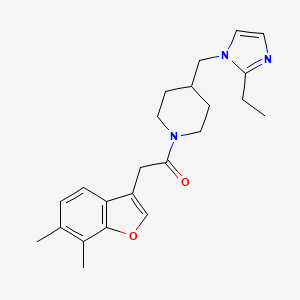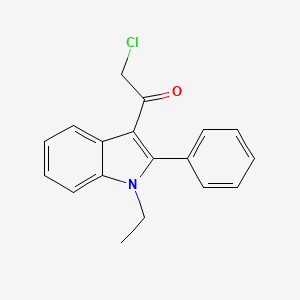![molecular formula C6H5ClN4 B2809952 8-Chloro-1,2,4-triazolo[4,3-a]pyridine-3-amine CAS No. 22841-90-3](/img/structure/B2809952.png)
8-Chloro-1,2,4-triazolo[4,3-a]pyridine-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1,2,4-triazolo[4,3-a]pyridine-3-amine is a chemical compound with the molecular weight of 153.57 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives, which includes 8-Chloro-1,2,4-triazolo[4,3-a]pyridine-3-amine, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . This method provides several advantages such as high yields, facile work-up, and environmental friendliness .Molecular Structure Analysis
The InChI code for 8-Chloro-1,2,4-triazolo[4,3-a]pyridine-3-amine is 1S/C6H4ClN3/c7-5-2-1-3-10-4-8-9-6 (5)10/h1-4H . The InChI key is OOHXKDTZOJELHU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
8-Chloro-1,2,4-triazolo[4,3-a]pyridine-3-amine is a solid compound with a molecular weight of 153.57 . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Antimalarial Agents
The compound has been used in the development of potential antimalarial agents . A series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment were designed and evaluated for their antimalarial activity in vitro against Plasmodium falciparum . Two compounds showed good antimalarial activity with inhibitory concentration IC 50 = 2.24 and 4.98 μM, respectively .
A2B Receptor Antagonists
The compound has been used in the design and synthesis of new [1,2,4]triazolo[4,3-a]quinoxaline derivatives as potential A2B receptor antagonists . A2B receptor antagonism has been correlated with anticancer activity . Six derivatives showed promising active derivatives with IC 50 values ranging from 1.9 to 6.4 μM on MDA-MB 231 cell line .
Antidiabetic Agents
Triazolo[4,3-a]pyrazine derivatives, which include the compound, have been used as antidiabetic agents . 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
Anti-platelet Aggregation Agents
The compound has been used in the development of anti-platelet aggregation agents . This is important in preventing blood clots that could lead to heart attacks or strokes.
Antifungal Agents
Triazolo[4,3-a]pyrazine derivatives, which include the compound, have been used as antifungal agents . This is important in the treatment of fungal infections.
Antibacterial Agents
The compound has been used in the development of antibacterial agents . This is crucial in the treatment of bacterial infections.
Safety and Hazards
Orientations Futures
The future directions for 8-Chloro-1,2,4-triazolo[4,3-a]pyridine-3-amine could involve further exploration of its potential as an antiviral and antimicrobial agent . The presence of the piperazine subunit or its isosteres could enhance the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could focus on these aspects.
Mécanisme D'action
Target of Action
Triazolopyridine derivatives, a class to which this compound belongs, have been recognized as inhibitors of various enzymes such as adenosine receptors , HIF prolyl hydrolase , and myeloperoxidase . These enzymes play crucial roles in various biological processes, including signal transduction, oxygen homeostasis, and immune response, respectively.
Mode of Action
It’s suggested that the compound may interact with the amino-acid residue on the surface of its target by interacting with the 1,2,4-triazolo[4,3-a]pyridine ring .
Propriétés
IUPAC Name |
8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-2-1-3-11-5(4)9-10-6(11)8/h1-3H,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYMFAMDDIUGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2N)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(4-methylbenzyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2809869.png)


![Methyl (4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B2809875.png)
![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2809877.png)
![N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2809878.png)
![N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide](/img/structure/B2809879.png)
![4-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2809882.png)


![Methyl 2-benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2809886.png)
![3-[2-Methyl-1-(phenylsulfanyl)propyl]furan](/img/structure/B2809888.png)

